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Introduction
AZD4017 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase

type 1 (11β-HSD1).[1] This enzyme is responsible for the intracellular conversion of inactive

cortisone to active cortisol, a glucocorticoid with numerous physiological effects.[2] By blocking

11β-HSD1, AZD4017 reduces local cortisol concentrations in tissues where the enzyme is

highly expressed, such as the liver, adipose tissue, and skeletal muscle, without affecting

systemic cortisol levels.[2] This targeted action makes AZD4017 a promising therapeutic agent

for a variety of conditions associated with glucocorticoid excess, including metabolic syndrome,

type 2 diabetes, and idiopathic intracranial hypertension.[3]

These application notes provide a summary of the in vivo efficacy of AZD4017, drawing from

both preclinical and clinical studies. Detailed protocols for representative in vivo experiments

are also provided to guide researchers in the design and execution of their own studies.

Mechanism of Action
AZD4017 is an orally bioavailable, selective inhibitor of 11β-HSD1.[2] It binds to the enzyme

and prevents the conversion of cortisone to cortisol.[2] This reduction in intracellular cortisol

levels mitigates the downstream effects of glucocorticoid receptor activation, which can include

metabolic dysregulation and other pathological processes.[2]
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Caption: Mechanism of action of AZD4017 in inhibiting cortisol production.

In Vivo Efficacy Data
The in vivo efficacy of AZD4017 has been evaluated in both preclinical models and human

clinical trials for various indications.

Preclinical Efficacy
While AZD4017 demonstrates high potency against human 11β-HSD1, its activity is

significantly lower in rodent species, which has limited the extent of preclinical

pharmacodynamic studies.[1] However, studies in isolated human adipocytes have confirmed

its potent inhibitory effect in a key target tissue.[1] General preclinical models of glucocorticoid

excess, aging, and diabetes have shown that inhibition of 11β-HSD1 can lead to improved

wound healing.[4]

Table 1: Preclinical In Vitro Potency of AZD4017
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Target Species Assay IC50 Selectivity

11β-HSD1 Human Enzyme Assay 7 nM[1]
>2000-fold vs.

11β-HSD2[5]

11β-HSD1 Human Adipocyte Assay 2 nM[1] -

11β-HSD2 Human Enzyme Assay >30 µM[6] -

17β-HSD1 Human Enzyme Assay >30 µM[6] -

17β-HSD3 Human Enzyme Assay >30 µM[6] -

Clinical Efficacy
AZD4017 has been investigated in several Phase II clinical trials, demonstrating its ability to

inhibit 11β-HSD1 in vivo and showing potential therapeutic benefits.

Table 2: Summary of Clinical Efficacy Data for AZD4017
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Indication Dosage Duration Key Findings Reference

Idiopathic

Intracranial

Hypertension

400 mg twice

daily
12 weeks

- Significant

reduction in

lumbar puncture

pressure in the

AZD4017 group

(-4.3 cmH₂O)

compared to

baseline. - 70%

suppression of

systemic 11β-

HSD1 activity. -

85.9%

suppression of

hepatic 11β-

HSD1 activity.

[1][6]

Postmenopausal

Osteopenia

400 mg twice

daily
90 days

- Over 90%

inhibition of 11β-

HSD1 activity. -

No significant

effect on bone

turnover

markers.

[7]

Type 2 Diabetes

(Wound Healing)

400 mg twice

daily
35 days

- 87% reduction

in systemic 11β-

HSD1 activity. -

34% smaller

wound diameter

at day 2 and

48% smaller at

day 30.

[8]

Nonalcoholic

Steatohepatitis

(NASH) with

Type 2 Diabetes

Not specified 12 weeks - Significantly

improved liver

steatosis

compared to

[9][10]
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placebo. -

Blocked

conversion of ¹³C

cortisone to ¹³C

cortisol in the

liver.

Experimental Protocols
The following are representative protocols for conducting in vivo efficacy studies with AZD4017.

These should be adapted based on the specific research question and animal model.

General In Vivo Efficacy Study Workflow
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Animal Model Selection
(e.g., diet-induced obese mice)

Acclimatization
(1-2 weeks)

Randomization into
Treatment Groups

Baseline Measurements
(e.g., body weight, glucose)

Treatment Administration
(AZD4017 or Vehicle)

In-life Monitoring
(e.g., clinical signs, food intake)

Endpoint Measurements
(e.g., blood glucose, tissue collection)

Data Analysis and
Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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